2-ethyl-N-(3-fluorophenyl)butanamide
Description
2-ethyl-N-(3-fluorophenyl)butanamide is a substituted butanamide derivative characterized by a 2-ethylbutanoyl chain and a 3-fluorophenyl group attached to the amide nitrogen.
Key structural features:
- Butanamide backbone: A four-carbon chain with a 2-ethyl substituent.
- Amide linkage: Provides hydrogen-bonding capacity and structural rigidity.
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-ethyl-N-(3-fluorophenyl)butanamide |
InChI |
InChI=1S/C12H16FNO/c1-3-9(4-2)12(15)14-11-7-5-6-10(13)8-11/h5-9H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
RLKFAVDAGQWRLF-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC(=CC=C1)F |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=CC=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
2-ethyl-N-(2-oxoindolin-5-yl)butanamide (Compound 61, )
- Structure : Replaces the 3-fluorophenyl group with a 2-oxoindolin-5-yl moiety.
- Properties :
2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide (CAS 540789-89-7, )
- Structure : Features a 2-(trifluoromethyl)phenyl substituent instead of 3-fluorophenyl.
- Properties :
- Comparison : The trifluoromethyl group may enhance metabolic stability but could reduce solubility compared to the fluorine atom in the target compound.
Variations in the Alkyl Chain and Amide Linkage
N-[[5-amino-2-(dimethylamino)phenyl]methyl]-2-ethyl-N-[(3-fluorophenyl)methyl]butanamide ()
- Structure: A bis-arylated derivative with additional 5-amino-2-(dimethylamino)phenyl and 3-fluorophenylmethyl groups.
- Properties: Molecular weight: 371.49 g/mol (significantly larger than the target compound).
- Comparison : Increased molecular complexity may improve target selectivity but could compromise bioavailability.
3-oxo-2-phenylbutanamide ()
- Structure : Contains a ketone group at the 3-position of the butanamide chain and a phenyl substituent.
- Comparison : The absence of a ketone in the target compound reduces polarity, possibly enhancing blood-brain barrier penetration.
Functional Group Replacements
2-ethyl-N-(3-pyridinylmethyl)butanamide ()
- Structure : Replaces the 3-fluorophenyl group with a 3-pyridinylmethyl moiety.
- Molecular weight: 206.28 g/mol (identical to the target compound) .
- Comparison : The pyridine group may improve aqueous solubility but could alter target specificity compared to the fluorine-substituted aryl group.
2-[(3-fluorophenyl)amino]-N-phenylpropanamide ()
- Structure : Shorter propanamide chain with a secondary amine-linked 3-fluorophenyl group.
- Properties :
- Molecular weight: 258.29 g/mol (higher than the target compound due to the additional phenyl group).
- Secondary amine may increase susceptibility to metabolic oxidation .
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